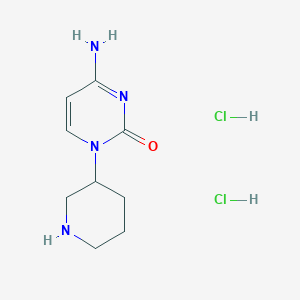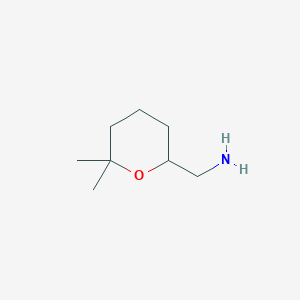
4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidinone derivative that has been synthesized using various methods. Its mechanism of action involves the inhibition of specific enzymes, leading to various biochemical and physiological effects.
作用機序
Target of Action
The primary target of the compound 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride, also known as EN300-26664225, is Protein kinase B (PKB or Akt). PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound interacts with its target, PKB, in an ATP-competitive manner. It acts as a nanomolar inhibitor with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB-mTOR pathway, which is a common molecular pathology in many human cancers. PKB itself is overexpressed or activated in several cancers, such as prostate, breast, and ovarian carcinomas .
Pharmacokinetics
It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The action of this compound results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
実験室実験の利点と制限
One advantage of using 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize using the Biginelli or Hantzsch reaction. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
将来の方向性
For the study of 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride include further investigation of its potential therapeutic applications, including as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, the development of more selective inhibitors of dihydrofolate reductase and thymidylate synthase may lead to more effective treatments for cancer and other diseases.
合成法
4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride can be synthesized using various methods, including the Biginelli reaction and the Hantzsch reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Both methods have been used to synthesize this compound, with varying yields.
科学的研究の応用
4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride has been studied for its potential therapeutic applications, including as an anti-cancer agent and as a treatment for Alzheimer's disease. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound reduces amyloid-β plaques in the brains of mice with Alzheimer's disease.
特性
IUPAC Name |
4-amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-8-3-5-13(9(14)12-8)7-2-1-4-11-6-7;;/h3,5,7,11H,1-2,4,6H2,(H2,10,12,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRKCLEUFVMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC(=NC2=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2620819.png)


![2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2620826.png)



![(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2620833.png)


![[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2620836.png)